

azaconazole mammalian toxicity LD50 values

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Compound Focus: Azaconazole

CAS No.: 60207-31-0

Cat. No.: S519984

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Mammalian Toxicity (LD₅₀) of Azaconazole

The table below summarizes the acute toxicity data for **azaconazole** across different mammalian species.

Species	Route of Exposure	LD ₅₀ Value	Toxic Effects Reported
Rat	Oral	308 mg/kg	Details of toxic effects not reported other than lethal dose value [1] [2]
Rat	Dermal	>2560 mg/kg	Details of toxic effects not reported other than lethal dose value [1] [2]
Mouse	Oral	1123 mg/kg	Details of toxic effects not reported other than lethal dose value [1] [2]
Dog	Oral	114 mg/kg	Details of toxic effects not reported other than lethal dose value [1] [2]

Based on this data, **azaconazole** is classified under **Acute Toxicity, Category 4 (Harmful)** with the hazard statement **H302: Harmful if swallowed** [3].

Experimental Protocols for Toxicity Assessment

The LD₅₀ values are typically determined through standardized, guideline-compliant in vivo studies. Here are the detailed methodologies for such key experiments:

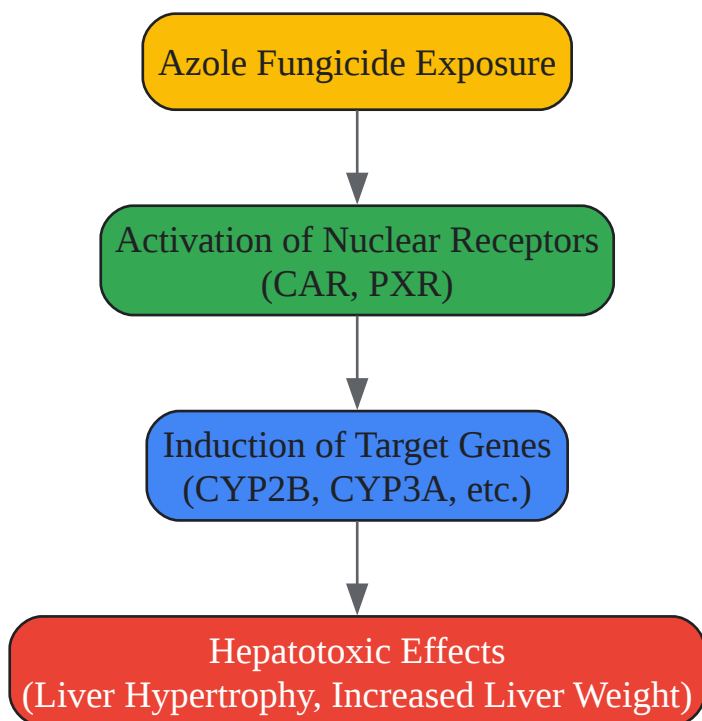
- **General Principle:** The LD₅₀ (Lethal Dose, 50%) test estimates the single dose of a substance that is expected to cause death in 50% of the treated animals under specified conditions. This is a fundamental study in acute toxicity testing [1] [2].
- **Test System:** The studies use healthy, young adult animals. The rat is the standard rodent model, while the dog is a common non-rodent species for toxicological assessment, providing insights into species-specific sensitivity [1] [2].
- **Dosing and Administration:**
 - **Oral Route:** The substance is administered once to the fasted animals via oral gavage. Different dose groups are used to establish the dose-response relationship [1] [2].
 - **Dermal Route:** The substance is applied once to the shaved skin of the test animals under a semi-occlusive dressing for a period of 24 hours to assess toxicity through skin exposure [1] [2].
- **Observation Period:** Following administration, the animals are closely observed for signs of morbidity and mortality for at least 14 days. All clinical observations are systematically recorded [1] [2].
- **Data Analysis:** The LD₅₀ value and its confidence interval are calculated at the end of the observation period using a specified statistical method, such as the probit analysis [1] [2].

Mechanistic Insights and Broader Context

While the acute LD₅₀ data is crucial, understanding the broader toxicological profile of **azaconazole** is essential for a comprehensive risk assessment.

- **Mode of Action:** **Azaconazole** is a **conazole fungicide** and a **sterol biosynthesis inhibitor** (FRAC MoA class 3) [4]. Its primary mode of action is the inhibition of the fungal enzyme lanosterol 14- α -demethylase (CYP51), which is crucial for ergosterol synthesis [5] [6].
- **Hepatotoxicity and Nuclear Receptor Activation:** For many conazole fungicides, the **liver is a primary target organ**. A significant body of evidence indicates that these compounds can cause hepatotoxicity by activating xeno-sensing nuclear receptors in the liver, such as the **Constitutive Androstane Receptor (CAR)** and the **Pregnane X Receptor (PXR)** [6]. This activation leads to the induction of cytochrome P450 enzymes (e.g., CYP2B and CYP3A), resulting in liver hypertrophy, increased liver weight, and can progress to more severe effects like hyperplasia and tumor formation in rodents after long-term exposure [7] [6].
- **Mixture Toxicity:** It is important to consider that combined exposure to multiple azole fungicides can lead to **additive hepatotoxic effects**, as demonstrated in studies of other azole mixtures [7].

The following diagram illustrates this key hepatotoxicity pathway activated by many azole fungicides.



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Proposed pathway for azole-induced hepatotoxicity via nuclear receptor activation.

Summary

The acute mammalian toxicity profile of **azaconazole** indicates moderate oral toxicity and low dermal toxicity. However, the available LD₅₀ data is limited in detail. For a complete safety assessment, especially for drug development purposes, information from repeated-dose toxicity studies, investigations into carcinogenicity, reproductive toxicity, and more detailed mechanistic studies would be necessary.

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References

1. Azaconazole | CAS#:60207-31-0 | Chemsrsc [chemsrc.com]

2. CAS 60207-31-0 MFCD00865600-AZACONAZOLE 戊环唑-LabNovo [do.labnovo.com]
3. Azaconazole - Safety Data Sheet [chemicalbook.com]
4. Azaconazole - AERU - University of Hertfordshire [sitem.herts.ac.uk]
5. Activity of Azole and Non-Azole Substances Against ... [pmc.ncbi.nlm.nih.gov]
6. The Connection of Azole Fungicides with Xeno-Sensing ... [pmc.ncbi.nlm.nih.gov]
7. Hepatotoxic combination effects of three azole fungicides ... [link.springer.com]

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